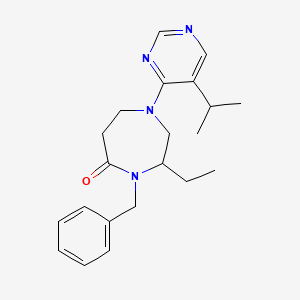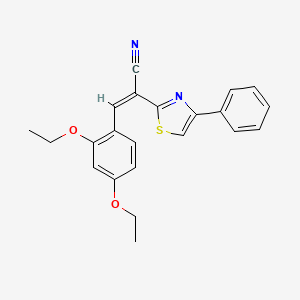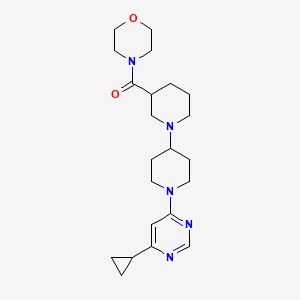![molecular formula C21H19N3O2 B5324289 2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5324289.png)
2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as MPBA, is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor of the protein kinase, PAK4, which is involved in various cellular processes, including cell proliferation, migration, and survival. MPBA has been shown to have potential therapeutic applications in cancer and other diseases, making it an important area of study.
作用機序
The mechanism of action of 2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide involves its inhibition of PAK4, which is a protein kinase that plays a key role in various cellular processes. PAK4 is overexpressed in many types of cancer, and its inhibition by this compound results in the suppression of cancer cell growth and proliferation. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of tumor metastasis. It also affects the cytoskeleton of cells, leading to changes in cell morphology and migration. This compound has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using 2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments include its high selectivity for cancer cells, low toxicity, and ability to induce apoptosis and suppress tumor metastasis. However, there are also some limitations to its use, including its relatively low potency and the need for further optimization to improve its efficacy.
将来の方向性
There are several future directions for the study of 2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide, including the development of more potent and selective inhibitors of PAK4, the investigation of its potential use in combination with other therapies, and the study of its effects on other cellular processes. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic applications.
合成法
The synthesis of 2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-pyridinemethanol to form 4-methylbenzoyl-3-pyridinemethanol. This compound is then reacted with benzoyl chloride to form this compound. The final product is obtained through purification and characterization.
科学的研究の応用
2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, particularly in the treatment of pancreatic, breast, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor metastasis. This compound has also been studied for its potential use in other diseases, such as inflammatory bowel disease and osteoporosis.
特性
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-8-10-17(11-9-15)20(25)24-19-7-3-2-6-18(19)21(26)23-14-16-5-4-12-22-13-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGBRDDYWUNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5324208.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)

![5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5324235.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methylpentanamide](/img/structure/B5324237.png)
![2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)

![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)
![(1R*,2R*)-N-cyclopropyl-2-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5324271.png)

![6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5324276.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5324283.png)
